Azelanitrile

Description

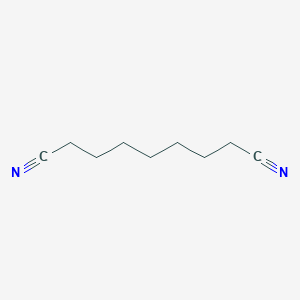

Structure

3D Structure

Properties

IUPAC Name |

nonanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-8-6-4-2-1-3-5-7-9-11/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOYPGTWWXJFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC#N)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168303 | |

| Record name | Azelaonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-69-0 | |

| Record name | Nonanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelaonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelanitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azelaonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azelaonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azelaonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T7669M5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azelanitrile from Azelaic Acid and Ammonia

Abstract

This technical guide provides a comprehensive overview of the synthesis of azelanitrile (nonanedinitrile) from azelaic acid and ammonia. This compound serves as a valuable building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Leveraging azelaic acid, a readily available bio-based dicarboxylic acid, presents a sustainable route for its production.[1][2] This document delves into the core chemical principles, reaction mechanisms, detailed experimental protocols for both vapor-phase and liquid-phase synthesis, and critical safety considerations. The methodologies are presented with an emphasis on the causality behind experimental choices to empower researchers in optimizing this transformation.

Introduction and Strategic Importance

Azelaic acid, a nine-carbon saturated dicarboxylic acid, is a versatile chemical intermediate industrially produced via the ozonolysis of oleic acid.[3][4][5] Its natural occurrence in grains and production by the yeast Malassezia furfur on human skin underscore its bio-based origins.[2][3] In dermatology and cosmetics, azelaic acid is prized for its anti-acne, anti-inflammatory, and depigmenting properties.[3][6][7][8][9] The conversion of its two carboxylic acid functionalities into nitrile groups to form this compound (also known as 1,7-dicyanoheptane or sebaconitrile) unlocks a new range of chemical possibilities, particularly in polymer chemistry and as a precursor for diamines via hydrogenation. This guide focuses on the fundamental transformation of HOOC-(CH₂_)-COOH to N≡C-(CH₂_)-C≡N using ammonia as the nitrogen source.

Core Chemical Principles and Mechanism

The synthesis of nitriles from carboxylic acids and ammonia is fundamentally a dehydration process. The overall reaction proceeds through two key sequential dehydration steps, starting with the formation of an amide intermediate.

Step 1: Amide Formation The initial reaction between the carboxylic acid groups of azelaic acid and ammonia is an acid-base reaction, forming the diammonium azelate salt. This is a rapid and typically exothermic process.

Step 2: Dehydration to Amide and Nitrile Upon heating, the ammonium salt undergoes dehydration to form the corresponding primary diamide, azelamide. This intermediate is often stable and can be isolated. To proceed to the dinitrile, a second, more energy-intensive dehydration of the amide groups is required.[10][11] The direct conversion is challenging because the stability of the intermediate carboxylate salt can hinder the process, often necessitating high temperatures or the use of potent dehydrating agents.[12]

The overall mechanistic pathway can be visualized as follows:

Caption: Reaction pathway from azelaic acid to this compound.

Modern synthetic strategies often employ catalysts to facilitate the dehydration of the amide intermediate under milder conditions, improving yields and reducing energy costs.[13][14][15] These can range from classic dehydrating agents to sophisticated metal-catalyzed systems.[16][17]

Experimental Methodologies

Two primary methodologies are presented: a high-temperature vapor-phase catalytic reaction suitable for industrial-scale production and a two-step liquid-phase synthesis more amenable to laboratory-scale work.

Methodology 1: Vapor-Phase Catalytic Ammoxidation

This continuous-flow process is highly efficient for large-scale production and involves the direct reaction of vaporized azelaic acid with excess ammonia over a solid catalyst bed. The principle is analogous to the industrial production of acetonitrile from acetic acid and ammonia.[18]

Experimental Protocol:

-

Catalyst Bed Preparation: A fixed-bed tubular reactor (e.g., quartz or stainless steel) is packed with a suitable dehydration catalyst. Zeolite catalysts with specific pore structures are effective for this type of gas-phase reaction.

-

System Purge: The reactor system is heated to the target reaction temperature (typically 300-400 °C) under a steady flow of an inert gas like nitrogen to remove air and moisture.

-

Reagent Introduction: Azelaic acid is melted and vaporized in a pre-heater. A carrier gas (N₂) is bubbled through the molten acid to transport the vapor to the reactor inlet. Simultaneously, a controlled flow of anhydrous ammonia gas is introduced. A significant molar excess of ammonia is used to favor the forward reaction and suppress side reactions.

-

Reaction: The gaseous mixture of azelaic acid, ammonia, and nitrogen passes through the heated catalyst bed. The contact time is controlled by the total gas flow rate and the reactor volume.

-

Product Condensation: The effluent gas stream, containing this compound, water, unreacted ammonia, and byproducts, is passed through a series of condensers. The first condenser, kept at a temperature just above the melting point of this compound, can selectively condense the product. Subsequent cold traps (-78 °C) are used to collect water and trap any remaining volatile components.

-

Purification: The crude this compound is typically purified by vacuum distillation to remove any unreacted starting material, mono-nitrile intermediate, and other impurities.

Methodology 2: Two-Step Liquid-Phase Synthesis

This method provides greater control and is often preferred for smaller-scale synthesis or when high purity is paramount. It involves the initial formation and isolation of the diamide, followed by a separate dehydration step.

Step A: Synthesis of Azelamide

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with azelaic acid (1.0 eq).

-

Ammonia Addition: Concentrated aqueous ammonia (e.g., 28-30%, a 5-10 fold molar excess) is added to the flask. The mixture is stirred, resulting in an exothermic reaction that forms the diammonium azelate salt.

-

Dehydration to Amide: The solution is heated to a gentle reflux. Water is slowly distilled off, driving the equilibrium towards the formation of the diamide. The reaction progress can be monitored by the cessation of ammonia evolution.

-

Isolation: Upon cooling, the solid azelamide precipitates from the solution. The product is collected by filtration, washed with cold water to remove any remaining salts, and dried thoroughly under vacuum.

Step B: Dehydration of Azelamide to this compound

The conversion of amides to nitriles can be achieved with various dehydrating agents.[10] A highly efficient and rapid protocol utilizes a catalytic Appel-type reaction.[13][16][17]

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere.

-

Reagent Charging: The flask is charged with azelamide (1.0 eq), triphenylphosphine oxide (Ph₃PO, 1-5 mol% catalyst), and anhydrous acetonitrile as the solvent.[19][20][21][22][23][24] Triethylamine (Et₃N, 3.0 eq) is added as a base.

-

Dehydrating Agent Addition: The mixture is cooled in an ice bath (0 °C). Oxalyl chloride ((COCl)₂, 2.0 eq) is dissolved in anhydrous acetonitrile and added dropwise via the dropping funnel over 10-15 minutes. Vigorous gas evolution (CO, CO₂) may be observed.

-

Reaction Completion: After the addition is complete, the reaction is typically stirred at room temperature for a short period (10-60 minutes). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation or column chromatography.

Caption: Workflow for the two-step liquid-phase synthesis.

Data Summary and Product Characterization

| Parameter | Methodology 1: Vapor-Phase | Methodology 2: Liquid-Phase |

| Reaction Phase | Gas | Liquid |

| Temperature | 300 - 400 °C | 0 °C to Room Temperature (Dehydration Step) |

| Pressure | Atmospheric | Atmospheric |

| Catalyst/Reagent | Solid acid catalyst (e.g., Zeolite) | Ph₃PO (catalyst), (COCl)₂, Et₃N |

| Solvent | None (gas phase) | Anhydrous Acetonitrile |

| Typical Yield | > 85% (continuous) | > 90% (batch) |

| Key Advantage | Scalability, Continuous Process | High Purity, Mild Conditions |

| Key Disadvantage | High energy input, specialized equipment | Stoichiometric waste, multi-step |

Product Characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Successful conversion is confirmed by the disappearance of the broad O-H stretch (from COOH) and the C=O stretch of the amide (~1660 cm⁻¹), and the appearance of a sharp, strong C≡N nitrile stretch at approximately 2245 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic triplets for the alpha-protons next to the nitrile groups. ¹³C NMR will show the distinctive nitrile carbon signal around 119-120 ppm.

-

Mass Spectrometry (MS): To confirm the molecular weight (152.23 g/mol ) and fragmentation pattern of this compound.

Critical Safety Considerations

Handling the reagents and conditions for this synthesis requires strict adherence to safety protocols.

-

Azelaic Acid: While having low systemic toxicity, it is a skin and eye irritant.[25] As a fine powder, it can form explosive dust mixtures in the air, so ignition sources must be avoided and proper grounding of equipment is necessary.[26]

-

Ammonia (Anhydrous or Concentrated): Highly corrosive and toxic upon inhalation. All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Oxalyl Chloride and other Dehydrating Agents (e.g., POCl₃, SOCl₂): These are extremely corrosive, toxic, and react violently with water. They must be handled with extreme care under an inert atmosphere in a chemical fume hood.

-

This compound: Organic nitriles should be treated as toxic. Avoid contact with skin and eyes, and prevent inhalation of vapors.[20][21]

-

High-Temperature Operations: The vapor-phase method involves high temperatures and flammable gases (ammonia). The reactor must be properly designed for these conditions, and pressure relief systems should be in place.

Conclusion

The synthesis of this compound from azelaic acid and ammonia is a robust transformation that can be adapted for both industrial and laboratory scales. The vapor-phase catalytic ammoxidation offers an efficient, continuous route for large quantities, while the two-step liquid-phase synthesis via the diamide intermediate provides excellent control and high purity for research and development applications. The choice of methodology depends on the desired scale, available equipment, and purity requirements. By understanding the underlying chemical principles and adhering to stringent safety protocols, researchers can effectively utilize this versatile, bio-based dinitrile for a wide range of applications in materials science and pharmaceutical development.

References

-

Mobarakeh, N. P., et al. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728–731. Available at: [Link]

-

Mobarakeh, N. P., et al. (2018). Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction. PubMed. Available at: [Link]

-

Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7, 3792-3814. Available at: [Link]

-

Mobarakeh, N. P., et al. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. ResearchGate. Available at: [Link]

-

El-Fattah, M. F. A., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. National Institutes of Health. Available at: [Link]

-

Tanimoto, H., et al. (2019). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 21(11), 4332–4336. Available at: [Link]

-

Szostak, M., et al. (2017). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ResearchGate. Available at: [Link]

-

Anton, L. A., et al. (2021). Nitrilation of carboxylic acids by PIII/PV-catalysis. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

-

Various Authors. (n.d.). A Novel System for the Synthesis of Nitriles from Carboxylic Acids. ResearchGate. Available at: [Link]

-

Sciencelab.com. (2010). Material Safety Data Sheet Azelaic acid. Sciencelab.com. Available at: [Link]

-

Matrica S.p.A. (2021). Safety Data Sheet: AZELAIC ACID. matrica.it. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Azelaic acid. carlroth.com. Available at: [Link]

-

Wikipedia. (n.d.). Azelaic acid. Wikipedia. Available at: [Link]

-

BYJU'S. (n.d.). Properties of Acetonitrile – C₂H₃N. BYJU'S. Available at: [Link]

-

Hashim, N. H., et al. (2018). Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. PubMed Central. Available at: [Link]

-

Tan, J., et al. (2023). Azelaic Acid: Mechanisms of Action and Clinical Applications. PubMed Central. Available at: [Link]

-

Dulf, F. V., et al. (2020). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Azelaic Acid. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem. Available at: [Link]

- Dantale, S., et al. (2019). Synthesis of azelaic acid. Google Patents.

- Sumitomo Chemical Co. (2017). The manufacturing method of acetonitrile. Google Patents.

-

Wikipedia. (n.d.). Acetonitrile. Wikipedia. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST WebBook. Available at: [Link]

-

Niir Project Consultancy Services. (n.d.). How to Start an Acetonitrile Manufacturing Business?. NPCS. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]

-

UniLaSalle. (n.d.). NEW METHOD OF SIMULTANEOUS SYNTHESIS OF AZELAIC ACID AND PELARGONIC ACID USING OZONE. UniLaSalle. Available at: [Link]

-

ellemental. (n.d.). Azelaic acid. ellemental.ro. Available at: [Link]

-

ResearchGate. (n.d.). Mechanisms of action of azelaic acid. ResearchGate. Available at: [Link]

-

Patel, K., & Patel, P. (2017). Industrial manufacturing process of Acrylonitrile. ResearchGate. Available at: [Link]

Sources

- 1. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azelaic acid - Wikipedia [en.wikipedia.org]

- 4. WO2019125965A1 - Synthesis of azelaic acid - Google Patents [patents.google.com]

- 5. recherche.unilasalle.fr [recherche.unilasalle.fr]

- 6. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. ellemental.com [ellemental.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN107108475B - The manufacturing method of acetonitrile - Google Patents [patents.google.com]

- 19. Acetonitrile | 75-05-8 [chemicalbook.com]

- 20. byjus.com [byjus.com]

- 21. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Acetonitrile - Wikipedia [en.wikipedia.org]

- 23. Acetonitrile [webbook.nist.gov]

- 24. niir.org [niir.org]

- 25. azelaic.com [azelaic.com]

- 26. carlroth.com [carlroth.com]

Topic: Green Chemistry Approaches for Azelanitrile Synthesis

An In-depth Technical Guide

Abstract

Azelanitrile (Nonanedinitrile), a C9 aliphatic dinitrile, serves as a pivotal chemical intermediate, primarily for the synthesis of 1,9-nonanediamine, a monomer for specialty polyamides. The traditional reliance on petrochemical feedstocks and hazardous reagents for nitrile synthesis necessitates a paradigm shift towards sustainable and green methodologies. This guide provides a comprehensive technical overview of green chemistry approaches for the synthesis of this compound, with a focus on leveraging renewable feedstocks and implementing catalytic and biocatalytic strategies. We will explore direct catalytic ammonoxidation, two-step amidation-dehydration pathways using green catalysts, and emerging biocatalytic cascades. Each approach is analyzed through the lens of scientific integrity, process efficiency, and environmental impact, offering researchers and drug development professionals a robust framework for developing sustainable synthetic routes.

Introduction: The Imperative for Green this compound Synthesis

The nitrile functional group is a cornerstone of modern organic synthesis, integral to the production of pharmaceuticals, agrochemicals, and advanced materials like polyacrylonitrile fibers. This compound, specifically, is a valuable linear dinitrile whose di-amine derivative is a precursor to high-performance polymers. The drive towards a circular economy and sustainable manufacturing has placed conventional synthetic routes, often characterized by harsh conditions, toxic cyanide reagents, and poor atom economy, under intense scrutiny[1].

Green chemistry offers a transformative approach, emphasizing waste prevention, the use of renewable resources, and the design of safer chemical processes[2]. Azelaic acid, the precursor to this compound, stands out as an ideal renewable feedstock. It is produced industrially via the oxidative cleavage of oleic acid, a fatty acid abundant in vegetable oils and animal fats, firmly grounding the synthesis in a bio-based value chain[3][4]. This guide details the subsequent green transformations of azelaic acid into the target this compound.

Foundational Strategy: Sourcing from Renewable Feedstocks

The green credentials of any synthetic process begin with the starting materials. Azelaic acid is a naturally occurring dicarboxylic acid that can be efficiently synthesized from oleic acid through oxidative processes like ozonolysis or catalytic oxidation with green oxidants such as H₂O₂[3][5].

-

Ozonolysis: This is a well-established industrial method where oleic acid reacts with an ozone-oxygen mixture, followed by oxidative workup to yield azelaic and nonanoic acids. Modern protocols have been optimized to be catalyst-free and allow for complete solvent recovery, significantly improving the environmental profile[3].

-

Catalytic Oxidation: The use of catalysts like tungstic acid (H₂WO₄) with hydrogen peroxide (H₂O₂) as the oxidant presents a cleaner alternative to harsher oxidizing agents. This method is effective and produces water as the primary byproduct.

By starting with bio-based azelaic acid, the entire production chain for this compound can be rendered renewable and sustainable.

Synthetic Pathway I: Direct Catalytic Ammonoxidation

Direct ammonoxidation is a highly atom-economical process that converts a carboxylic acid into a nitrile in a single step by reacting it with ammonia in the presence of an oxygen-containing gas over a heterogeneous catalyst. This route is particularly attractive as it combines amidation and dehydration into one operation, with water as the sole theoretical byproduct.

Causality and Mechanistic Insight

The reaction proceeds on the surface of a solid acid catalyst. The carboxylic acid groups of azelaic acid are first adsorbed and react with ammonia to form an ammonium carboxylate salt, which then dehydrates to the corresponding amide (azelamide). Subsequent catalyst-mediated dehydration of the amide functionalities yields the dinitrile. The challenge lies in catalyst design to achieve high selectivity towards the nitrile without side reactions.

Experimental Protocol: Vapor-Phase Ammonoxidation of Azelaic Acid

-

Catalyst Preparation: A heterogeneous catalyst, such as γ-Al₂O₃ promoted with phosphoric acid, is prepared and packed into a fixed-bed flow reactor[6].

-

Feed Preparation: Molten azelaic acid is mixed with anhydrous ammonia to achieve a molar ratio of approximately 1:4 (ammonia:acid)[6].

-

Reaction Execution: The mixture is vaporized and passed through the heated catalyst bed (360-390 °C) with a co-feed of air as a mild oxidant.

-

Product Collection: The reactor effluent is cooled, and the product stream is condensed. Water and unreacted ammonia are separated.

-

Purification: The organic phase, containing this compound, is purified by fractional distillation under reduced pressure.

Workflow Diagram: Direct Ammonoxidation

Caption: Workflow for direct catalytic ammonoxidation of Azelaic Acid.

Synthetic Pathway II: Two-Step Amidation & Green Dehydration

A robust and often milder alternative to direct ammonoxidation is a two-step sequence involving the formation of the intermediate diamide, azelamide, followed by its dehydration. This approach allows for the optimization of each step independently.

Step 1: Amidation of Azelaic Acid

This step involves the reaction of azelaic acid with ammonia to form azelamide. The reaction is typically high-yielding, and its only byproduct is water, making it inherently green.

-

Protocol: Azelaic acid is heated with aqueous ammonia under pressure. As the reaction proceeds, water is removed to drive the equilibrium towards the formation of the diamide, which often precipitates from the reaction mixture and can be isolated by simple filtration.

Step 2: Catalytic Dehydration of Azelamide

The critical step is the dehydration of azelamide to this compound. Traditional methods employ stoichiometric and hazardous dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). Green chemistry mandates the use of catalytic, recyclable, and safer alternatives.

-

Causality and Mechanistic Insight: Green dehydration catalysts, such as metal oxides or zeolites, provide active sites that coordinate with the amide's carbonyl oxygen, facilitating the elimination of water to form the nitrile triple bond. The use of solvent-free conditions or green solvents like deep eutectic solvents further enhances the sustainability of the process[7].

Experimental Protocol: Green Dehydration of Azelamide

-

Reaction Setup: Azelamide is mixed with a catalytic amount (1-5 mol%) of a reusable dehydration catalyst (e.g., a solid acid catalyst) in a high-boiling, green solvent or under solvent-free melt conditions.

-

Execution: The mixture is heated (e.g., 150-200 °C) under a nitrogen atmosphere. Water produced during the reaction is continuously removed via a Dean-Stark trap or by applying a vacuum.

-

Catalyst Recovery: Upon reaction completion, the solid catalyst is recovered by filtration for reuse.

-

Purification: The resulting this compound is purified by vacuum distillation.

Data Presentation: Comparison of Dehydration Reagents

| Reagent/Catalyst | Type | Stoichiometry | Byproducts | Green Chemistry Considerations |

| Phosphorus Pentoxide (P₄O₁₀) | Stoichiometric | >2 equivalents | Phosphoric acid waste | Hazardous reagent, poor atom economy, significant waste stream. |

| Thionyl Chloride (SOCl₂) | Stoichiometric | >2 equivalents | SO₂, HCl (corrosive gases) | Toxic and corrosive reagents/byproducts, poor atom economy. |

| SO₂F₂ | Catalytic Reagent | Stoichiometric | SO₂, HF waste | Enables mild conditions but still generates hazardous waste[7]. |

| Heterogeneous Acid Catalyst | Catalytic | 1-5 mol% | Water | Recyclable, high atom economy, minimal waste, allows for solvent-free conditions. |

Synthetic Pathway III: Emerging Biocatalytic Cascades

Biocatalysis represents the frontier of green chemistry, offering reactions that proceed at ambient temperature and pressure in aqueous media with unparalleled selectivity[8]. While a single enzyme that directly converts a dicarboxylic acid to a dinitrile is not known, a multi-enzyme cascade can be designed using known enzyme classes. This approach is currently at a lower Technology Readiness Level (TRL) but holds immense promise for future sustainable manufacturing.

Causality and a Proposed Enzymatic Workflow

A plausible biocatalytic route from azelaic acid to this compound could involve a three-enzyme cascade.

-

Carboxylic Acid Reductase (CAR): This enzyme selectively reduces the carboxylic acid groups to aldehydes, using a cofactor like ATP and a reducing equivalent like NADPH.

-

Aldehyde Transformation to Oxime: The resulting dialdehyde can be converted to a dioxime. This can occur via reaction with hydroxylamine, potentially mediated by an enzyme or occurring spontaneously.

-

Aldoxime Dehydratase (Oxd): This class of enzymes efficiently and cleanly dehydrates aldoximes to nitriles with water as the only byproduct. These enzymes have been shown to work on a range of substrates under mild conditions[9].

Workflow Diagram: Proposed Biocatalytic Cascade

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. birac.nic.in [birac.nic.in]

- 4. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 8. azolifesciences.com [azolifesciences.com]

- 9. mdpi.com [mdpi.com]

The Definitive Spectroscopic Guide to Azelanitrile: A Multi-technique Approach to Structural Elucidation

Introduction: The Analytical Challenge of Aliphatic Dinitriles

In the landscape of pharmaceutical development and materials science, the precise structural characterization of organic molecules is a cornerstone of innovation and safety. Azelanitrile (Nonanedinitrile), with its C9 linear alkyl chain capped by two nitrile functional groups, presents a seemingly simple structure that nevertheless requires a rigorous, multi-faceted analytical approach for unambiguous confirmation. Its molecular formula is C₉H₁₄N₂.[1] This guide provides an in-depth, field-proven methodology for the structural elucidation of this compound, moving beyond mere data reporting to explain the causality behind the spectroscopic observations. We will explore how Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) are synergistically employed to create a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound understanding of these techniques as applied to aliphatic dinitriles.

Strategic Workflow for Spectroscopic Analysis

The structural confirmation of this compound is approached as an integrated process where each spectroscopic technique provides a unique piece of the puzzle. The workflow is designed to first identify the key functional groups, then map the carbon-hydrogen framework, and finally, confirm the overall molecular weight and fragmentation pattern. This systematic approach ensures a high degree of confidence in the final structural assignment.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Functional Group Fingerprint

Expertise & Rationale: FT-IR spectroscopy is the frontline technique for rapidly identifying the presence of key functional groups. For this compound, our primary target is the nitrile group (C≡N), which possesses a highly characteristic and strong absorption band due to the large change in dipole moment during its stretching vibration.[2] This peak is typically found in a relatively "quiet" region of the spectrum, making it a highly reliable diagnostic tool.[3]

Expected Spectral Features: The infrared spectrum of this compound is expected to be dominated by two key regions:

-

C≡N Stretch: A strong, sharp absorption band is predicted between 2260 and 2240 cm⁻¹. For saturated aliphatic nitriles like this compound, this peak is typically observed around 2250 cm⁻¹.[3] Its intensity and sharp nature make it an unmistakable indicator of the nitrile functionality.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the -(CH₂)₇- backbone will be observed as strong, sharp peaks in the 2850-3000 cm⁻¹ region. Specifically, symmetric and asymmetric stretches of the methylene groups are expected.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |

| C-H (sp³) Asymmetric Stretch | ~2925 | Strong | Characteristic of methylene (CH₂) groups in the alkyl chain. |

| C-H (sp³) Symmetric Stretch | ~2855 | Strong | Characteristic of methylene (CH₂) groups in the alkyl chain. |

| C≡N Stretch | ~2245 | Strong | Diagnostic for the nitrile functional group in a saturated aliphatic environment.[2][3][4] |

| CH₂ Bend (Scissoring) | ~1465 | Medium | Bending vibration of the methylene groups in the alkyl chain. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a single drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: With the clean, empty ATR crystal, perform a background scan (typically 16-32 scans) to capture the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest labeled.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Due to the symmetry of this compound (NC-(CH₂)₇-CN), a simplified spectrum is anticipated, which is a key validation point for the proposed structure.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR will reveal the distinct electronic environments of the protons along the alkyl chain. The protons on the carbons adjacent to the electron-withdrawing nitrile groups (α-protons) will be deshielded and thus appear further downfield compared to the other methylene protons in the chain.[5] The symmetry of the molecule means that protons on C2 are equivalent to C8, C3 to C7, and C4 to C6, with C5 being unique.

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Label | Position | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| a | C2-H₂, C8-H₂ | ~2.35 | Triplet (t) | 4H | Deshielded by the adjacent electron-withdrawing C≡N group. Coupled to 'b' protons. |

| b | C3-H₂, C7-H₂ | ~1.65 | Quintet (p) | 4H | Standard aliphatic proton shifted slightly downfield by proximity to 'a'. Coupled to 'a' and 'c' protons. |

| c | C4-H₂, C6-H₂ | ~1.45 | Quintet (p) | 4H | Typical aliphatic methylene protons. Coupled to 'b' and 'd' protons. |

| d | C5-H₂ | ~1.40 | Quintet (p) | 2H | Most shielded methylene protons at the center of the alkyl chain. Coupled to 'c' protons.[4] |

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule, offering another layer of structural validation. The nitrile carbons have a very distinct chemical shift, appearing far downfield from the sp³ hybridized alkyl carbons.[6] The symmetry of this compound will result in only five distinct signals: one for the two equivalent nitrile carbons (C1, C9), and four for the eight equivalent methylene carbons (C2/C8, C3/C7, C4/C6, C5).

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Position | Expected δ (ppm) | Rationale |

| C1, C9 | ~119.5 | Characteristic chemical shift for a nitrile carbon. Signal intensity may be lower due to the lack of attached protons.[6] |

| C2, C8 | ~25.5 | Methylene carbon adjacent to the nitrile group. |

| C3, C7 | ~28.5 | Typical aliphatic carbon. |

| C4, C6 | ~28.0 | Typical aliphatic carbon, slightly different environment from C3/C7. |

| C5 | ~29.0 | Central methylene carbon of the chain. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons (like C≡N), a longer relaxation delay (5-10 seconds) and a higher number of scans (e.g., 1024) are recommended to ensure good signal-to-noise, especially for the nitrile carbon signal.

-

Data Processing: Process the spectra using appropriate software. For ¹H NMR, integrate the signals and assign multiplicities. For both spectra, reference the chemical shifts to TMS at 0.00 ppm.

Part 3: Mass Spectrometry (MS) - The Final Confirmation

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Using a hard ionization technique like Electron Ionization (EI), we can also induce fragmentation of the molecule. The resulting fragmentation pattern serves as a fingerprint and provides further structural confirmation. For a linear dinitrile, fragmentation is expected to occur along the alkyl chain.

Expected Mass Spectrum Data (EI-MS):

The molecular formula C₉H₁₄N₂ gives a molecular weight of 150.22 g/mol .

| m/z Value | Proposed Identity | Rationale |

| 150 | [M]⁺˙ | Molecular Ion Peak . Its presence confirms the molecular weight of this compound. May be of low intensity. |

| 149 | [M-H]⁺ | Loss of a single hydrogen atom, often from the α-carbon. |

| 123 | [M-HCN]⁺˙ | Loss of a hydrogen cyanide molecule, a common fragmentation pathway for nitriles. |

| 109 | [M-C₃H₅]⁺ or [M-CH₂CN]⁺ | Cleavage of the alkyl chain. Loss of a propyl radical or a cyanomethyl radical. |

| 96 | [M-C₄H₆]⁺ or [M-C₂H₄CN]⁺ | Further fragmentation along the alkyl chain. |

| 54 | [C₄H₄]⁺ or [C₃H₂N]⁺ | Smaller fragments resulting from multiple cleavage events. |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ | A common fragment in aliphatic compounds (allyl cation) or the cyanomethyl cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, for higher purity samples, through a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to see if they correspond to logical losses from the parent structure.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

The structural elucidation of this compound is a textbook example of the power of a multi-technique spectroscopic approach. The FT-IR spectrum provides clear and immediate evidence of the nitrile functional groups. NMR spectroscopy, through both ¹H and ¹³C analysis, confirms the C₉ symmetric aliphatic backbone and the precise location of the functional groups. Finally, mass spectrometry validates the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Each technique provides self-validating data that, when combined, leaves no ambiguity as to the identity and structure of this compound. This comprehensive guide serves as a robust framework for the analysis of similar aliphatic molecules, emphasizing the importance of not just collecting data, but understanding the chemical principles that underpin each spectroscopic result.

References

-

OpenOChem Learn. (n.d.). Alkanes. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0312316). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

SpectraBase. (n.d.). Nonanenitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

-

Pearson Study Prep. (2015, March 19). 1H NMR Chemical Shifts [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). NMR Chemical Shifts of Alkanes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, experimental) (NPM0000006). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061869). Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Suberonitrile-629-40-3. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical Behavior of Suberonitrile.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the reaction mixture in acetonitrile.... Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Journal of Chemical Education. (2017). Quantifying the Product Distribution of a Chemical Reaction by 1H NMR Spectroscopy.... Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040173). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

VPL. (n.d.). Acetonitrile (CH3CN). Retrieved from [Link]

-

gsrs. (n.d.). SUBERONITRILE. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities.... Retrieved from [Link]

-

BMRB. (n.d.). bmse000826 Acetonitrile. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities.... Retrieved from [Link]

-

PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid scan FTIR spectra in acetonitrile.... Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile, bromochloro-. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to Nonanedinitrile: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanedinitrile, also known as Azelaonitrile, is a nine-carbon aliphatic dinitrile that serves as a versatile building block in organic synthesis. Its two terminal nitrile functionalities offer reactive sites for a variety of chemical transformations, making it a valuable precursor for the synthesis of polymers, diamines, and dicarboxylic acids. This guide provides a comprehensive overview of the physical and chemical properties of nonanedinitrile, detailed experimental protocols for its key reactions and analysis, and a discussion of its current and potential applications, particularly in the realms of polymer chemistry and as a potential intermediate in pharmaceutical development.

Introduction

Nonanedinitrile (NC-(CH₂)₇-CN) is a linear-chain dinitrile that has garnered significant interest in the chemical and materials science fields. Its symmetrical structure and the reactivity of the terminal nitrile groups allow for its participation in a range of polymerization and derivatization reactions. This document aims to be a thorough technical resource for researchers, providing not only the fundamental properties of nonanedinitrile but also practical, field-proven insights into its handling, analysis, and synthetic utility.

Molecular Structure and Identification

A clear understanding of the molecular identity of nonanedinitrile is paramount for its effective use.

IUPAC Name: Nonanedinitrile[1] Synonyms: Azelaonitrile, 1,7-Dicyanoheptane[2] CAS Number: 1675-69-0[1][2] Molecular Formula: C₉H₁₄N₂[1] Molecular Weight: 150.22 g/mol [1][2] Chemical Structure:

Caption: Chemical structure of nonanedinitrile.

Physical Properties

The physical properties of nonanedinitrile are critical for its handling, storage, and use in various applications.

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 175-176 °C at 11 mmHg | [2] |

| Density | 0.929 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.446 | [2] |

| Solubility | Limited data available. Miscible with many organic solvents. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [3] |

Chemical Properties and Reactivity

The chemical behavior of nonanedinitrile is dominated by the reactivity of its two nitrile groups. These groups can undergo hydrolysis to form carboxylic acids or be reduced to primary amines, opening up a wide array of synthetic possibilities.

Hydrolysis to Azelaic Acid

The hydrolysis of both nitrile groups in nonanedinitrile yields azelaic acid (nonanedioic acid), a valuable dicarboxylic acid used in the production of polymers, plasticizers, and in various dermatological applications.[4][5] This reaction is typically carried out under acidic or basic conditions.

Caption: Hydrolysis of nonanedinitrile to azelaic acid.

Causality: The strong acidic environment protonates the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the carboxylic acid.

Self-Validating System: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. The final product can be validated by its melting point and spectroscopic analysis (e.g., IR, NMR).

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonanedinitrile (1 equivalent) and a 6 M aqueous solution of sulfuric acid (excess).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored periodically by taking small aliquots and analyzing them by TLC or GC.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product, azelaic acid, may precipitate upon cooling.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent.

-

Characterization: Confirm the identity and purity of the azelaic acid by measuring its melting point (approximately 106-108 °C) and acquiring its IR and NMR spectra.

Reduction to 1,9-Nonanediamine

The catalytic hydrogenation of nonanedinitrile is a key transformation that yields 1,9-nonanediamine, an important monomer for the synthesis of polyamides, such as Nylon 9. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary diamine and minimize the formation of secondary and tertiary amine byproducts.

Caption: Reduction of nonanedinitrile to 1,9-nonanediamine.

Causality: A heterogeneous catalyst, such as Raney Nickel or Rhodium on alumina, facilitates the addition of hydrogen across the carbon-nitrogen triple bonds of the nitrile groups. The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary amines through reductive amination of the intermediate imines.

Self-Validating System: The reaction progress can be monitored by measuring the uptake of hydrogen. The final product mixture can be analyzed by GC or GC-MS to determine the yield and selectivity of the desired primary diamine.

Step-by-Step Methodology:

-

Catalyst Preparation and Reactor Setup: In a high-pressure autoclave, place the hydrogenation catalyst (e.g., Raney Nickel, typically 5-10% by weight of the nitrile) and a solution of nonanedinitrile in a suitable solvent (e.g., ammonia-saturated methanol or tetrahydrofuran).

-

Reaction Execution: Seal the autoclave, purge it with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring. Maintain the hydrogen pressure throughout the reaction.

-

Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude 1,9-nonanediamine can be purified by vacuum distillation.

-

Characterization: Verify the identity and purity of the product by GC-MS and NMR spectroscopy.

Analytical Characterization

Accurate characterization of nonanedinitrile is essential for quality control and for understanding its reactivity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

The IR spectrum of nonanedinitrile is characterized by a strong, sharp absorption band corresponding to the C≡N stretching vibration.

-

C≡N Stretch: A prominent peak is expected in the region of 2240-2260 cm⁻¹. The sharpness and intensity of this peak are indicative of the nitrile functional group.[6]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850-2960 cm⁻¹.

-

CH₂ Bend: The bending vibration of the methylene groups will be observed around 1465 cm⁻¹.

-

¹H NMR: The proton NMR spectrum of nonanedinitrile is expected to be relatively simple due to the symmetry of the molecule. The protons on the carbons alpha to the nitrile groups will be the most deshielded and appear furthest downfield. The protons of the other methylene groups will appear as a complex multiplet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbons and the different methylene carbons in the aliphatic chain. The nitrile carbons (C≡N) are expected to appear in the range of 115-125 ppm. The carbons alpha to the nitrile groups will be shifted downfield compared to the other methylene carbons.

Electron ionization mass spectrometry (EI-MS) of nonanedinitrile will show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be characteristic of aliphatic dinitriles, with fragmentation occurring along the carbon chain.

Chromatographic Methods

Gas chromatography is a suitable method for the analysis of nonanedinitrile due to its volatility.

Experimental Protocol: GC Analysis of Nonanedinitrile

Causality: The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The choice of a suitable column and temperature program is critical for achieving good resolution.

Self-Validating System: The method can be validated by analyzing a standard of known concentration to determine retention time and response factor. The identity of the peak can be confirmed by coupling the GC to a mass spectrometer (GC-MS).

Step-by-Step Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.

-

Sample Preparation: Dissolve a small amount of the nonanedinitrile sample in a volatile organic solvent such as acetone or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Temperature Program: Use a temperature program that starts at a relatively low temperature (e.g., 100 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation and elution of the analyte.

-

Data Analysis: The retention time of the peak corresponding to nonanedinitrile is used for qualitative identification, and the peak area is used for quantitative analysis.

Applications

The unique chemical structure of nonanedinitrile makes it a valuable intermediate in several industrial and research applications.

Polymer Synthesis

The primary application of nonanedinitrile is as a monomer precursor for the synthesis of polyamides. The reduction of nonanedinitrile to 1,9-nonanediamine provides one of the two essential monomers for the production of Nylon 9,T and other specialty polyamides. These polyamides can exhibit desirable properties such as high strength, flexibility, and low moisture absorption.

Caption: Workflow from nonanedinitrile to polyamides and their applications.

Precursor in Organic Synthesis

Beyond polymer chemistry, nonanedinitrile can serve as a starting material for the synthesis of various other organic molecules. The hydrolysis to azelaic acid is a key example. While direct applications in drug development are not widely documented, the derivatives of nonanedinitrile, such as diamines and dicarboxylic acids, are classes of compounds that are frequently incorporated into pharmacologically active molecules. The nine-carbon backbone of nonanedinitrile can provide a flexible and lipophilic spacer in drug candidates.

Safety and Handling

Nonanedinitrile is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed or inhaled.[1] May cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

Conclusion

Nonanedinitrile is a valuable and versatile chemical intermediate with significant potential in materials science and organic synthesis. Its ability to be readily converted into 1,9-nonanediamine and azelaic acid makes it a key component in the production of specialty polyamides. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols and analytical methods, to aid researchers in its effective and safe utilization. As the demand for high-performance and bio-based materials continues to grow, the importance of intermediates like nonanedinitrile is likely to increase.

References

-

Azelaonitrile | C9H14N2 | CID 74295 - PubChem. (URL: [Link])

- US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google P

- US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google P

-

Efficient and Scaleable Methods for ω-Functionalized Nonanoic Acids: Development of a Novel Process for Azelaic and 9-Aminononanoic Acids (Nylon-6,9 and Nylon-9 Precursors) - ResearchGate. (URL: [Link])

-

Preparation and properties of biobased polyamides based on 1,9-azelaic acid and different chain length diamines - ResearchGate. (URL: [Link])

-

Synthesis and chemical structure of polyamide 6,9, polyamide 10,9 and polyamide 12,9. - ResearchGate. (URL: [Link])

-

GC-based Detection of Aldononitrile Acetate Derivatized Glucosamine and Muramic Acid for Microbial Residue Determination in Soil - PMC - NIH. (URL: [Link])

-

HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column - PMC - NIH. (URL: [Link])

- WO2019125965A1 - Synthesis of azelaic acid - Google P

-

FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (URL: [Link])

- A guide to 13c nmr chemical shift values. (URL: not available)

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (URL: [Link])

- Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: not available)

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - NIH. (URL: [Link])

-

GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro - NPRA. (URL: [Link])

-

Polyamides based on a partially bio-based spirodiamine - ResearchGate. (URL: [Link])

-

Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. (URL: [Link])

-

Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC. (URL: [Link])

-

Azelaic acid - Wikipedia. (URL: [Link])

-

NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya. (URL: [Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - PMC - PubMed Central. (URL: [Link])

-

Determination of isosorbide dinitrate in pharmaceutical products by HPLC - PubMed. (URL: [Link])

-

Determination of Dipyrone-Related Residues by HPLC - USDA Food Safety and Inspection Service. (URL: [Link])

-

HPLC Method for Analysis of Nitroglycerin on Newcrom R1 Column - SIELC Technologies. (URL: [Link])

-

Gas Chromatographic Analysis of Nitriles | Analytical Chemistry - ACS Publications. (URL: [Link])

- GC/MS Analysis for Identification of Unknown Organics. (URL: not available)

-

How Is GC-MS Used In Polymer Analysis? - Chemistry For Everyone - YouTube. (URL: [Link])

-

Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed. (URL: [Link])

-

Identification of inorganic anions by gas chromatography/mass spectrometry - PubMed. (URL: [Link])

-

Gas Chromatography-Mass Spectrometry Analysis of Nitrite in Biological Fluids without Derivatization | Request PDF - ResearchGate. (URL: [Link])

-

Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: not available)

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

- Basic 1H- and 13C-NMR Spectroscopy. (URL: not available)

-

differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (URL: [Link])

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])

-

The Fragmentation of the Ions of Nonan-4-One: A Study by Triple Quadrupole Mass Spectrometry. - DTIC. (URL: [Link])

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])

- SOLVENT MISCIBILITY TABLE. (URL: not available)

- STORAGE, STABILITY AND IN-USE SHELF-LIFE GUIDELINES FOR NON-STERILE MEDICINES. (URL: not available)

-

Effects of Non-standard Storage Conditions on the Stability, Safety and Suitability of Drug Consumption - Impactfactor. (URL: [Link])

-

Stability Storage Conditions In Pharma Industry | GMP Insiders. (URL: [Link])

-

High-performance liquid chromatography | Basicmedical Key. (URL: [Link])

-

Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments - DigitalCommons@UMaine. (URL: [Link])

- EP0451953B1 - Process for the preparation of polyether amides from mixed amines - Google P

-

Quick Review of Polyamide Synthesis - YouTube. (URL: [Link])

-

(PDF) Polyamide Syntheses - ResearchGate. (URL: [Link])

-

Polyamide synthesis via enamines - ResearchGate. (URL: [Link])

-

Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - NIH. (URL: [Link])

Sources

- 1. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]

- 2. Determination of isosorbide dinitrate in pharmaceutical products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

The Bio-Based Horizon: Azelanitrile as a Precursor for High-Performance Polyamides

A Technical Guide for Researchers and Materials Scientists

The imperative for sustainable chemical manufacturing has catalyzed a paradigm shift from petrochemical feedstocks to renewable, bio-based alternatives. Within this green revolution, azelanitrile (nonanedinitrile) is emerging as a pivotal, yet underexplored, monomer precursor. Derived from oleic acid—a ubiquitous component of vegetable and algal oils—this compound offers a direct pathway to 1,9-nonanediamine, a C9 diamine that is a critical building block for high-performance polyamides. This guide provides a comprehensive technical overview of the synthesis, conversion, and polymerization of this compound, offering a roadmap for its integration into the development of sustainable polymers.

The Strategic Advantage of Bio-Based C9 Monomers

The journey from biomass to advanced materials begins with the strategic selection of platform chemicals. Oleic acid, an 18-carbon monounsaturated fatty acid, represents a readily available and economically viable starting point. The oxidative cleavage of its double bond yields C9 derivatives, namely azelaic acid and its corresponding dinitrile, this compound. This C9 backbone is particularly significant as it enables the synthesis of "long-chain" polyamides, such as Polyamide 9,9 (PA 9,9), which exhibit desirable properties including lower moisture absorption, enhanced flexibility, and improved dimensional stability compared to their shorter-chain counterparts (e.g., PA 6,6).

The Synthetic Pathway: From Oleic Acid to this compound

The transformation of oleic acid into this compound is a multi-step process that leverages established and innovative chemical transformations. The overall workflow is a testament to the potential of oleochemicals in creating value-added products.

Step 1: Oxidative Cleavage of Oleic Acid to Azelaic Acid

The cornerstone of this bio-based route is the ozonolysis of oleic acid. This well-established industrial process involves the oxidative cleavage of the carbon-carbon double bond in oleic acid, yielding azelaic acid and pelargonic acid.[1][2][3][4]

Causality of Experimental Choices:

-

Ozone as the Oxidant: Ozone is a powerful and selective oxidizing agent that efficiently cleaves the double bond of oleic acid. Its use avoids the harsh reagents and potential byproducts associated with other oxidation methods.[2][4]

-

Solvent Selection: The reaction is often carried out in a non-participating solvent to ensure good mass transfer and to control the reaction temperature.

-

Workup Conditions: The intermediate ozonide is typically decomposed under oxidative conditions (e.g., using hydrogen peroxide) to yield the desired carboxylic acids.

Experimental Protocol: Ozonolysis of Oleic Acid

Objective: To synthesize azelaic acid from oleic acid via ozonolysis.

Materials:

-

Oleic acid (technical grade)

-

Methanol (or other suitable solvent)

-

Ozone (generated from an ozone generator)

-

Oxygen

-

Hydrogen peroxide (30%)

-

Formic acid

Procedure:

-

Dissolve oleic acid in methanol in a reaction vessel equipped with a gas dispersion tube and a cooling system.

-

Cool the solution to a low temperature (typically between -78°C and 0°C) to control the exothermic reaction.

-

Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress by testing for the presence of unreacted ozone at the gas outlet (e.g., with a potassium iodide solution).

-

Once the reaction is complete, purge the solution with oxygen or an inert gas to remove any residual ozone.

-

Decompose the resulting ozonide by adding a mixture of hydrogen peroxide and formic acid.

-

Heat the mixture to complete the oxidation to azelaic acid.

-

After the reaction, the azelaic acid can be isolated by cooling the solution to induce crystallization, followed by filtration and washing. The co-product, pelargonic acid, will remain in the filtrate.

-

The purity of the azelaic acid can be determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][5]

Step 2: Conversion of Azelaic Acid to this compound

The conversion of a dicarboxylic acid to a dinitrile is a critical transformation. While several methods exist, a common approach involves a two-step process of amidation followed by dehydration.[6][7] A more direct method is the acid-nitrile exchange reaction, or transnitrilation, where the carboxylic acid is treated with a nitrile, such as acetonitrile, which acts as both a reactant and a solvent.

Causality of Experimental Choices:

-

Amidation/Dehydration: This classic route first converts the carboxylic acid groups to amides, which are then dehydrated to nitriles using a dehydrating agent. This is a reliable but multi-step process.[7]

-

Transnitrilation: This method offers a more direct, one-pot conversion. The use of a catalyst, such as indium trichloride, can facilitate the reaction under milder conditions.

Representative Experimental Protocol: Synthesis of this compound from Azelaic Acid

Objective: To synthesize this compound from azelaic acid.

Materials:

-

Azelaic acid

-

Acetonitrile (reagent grade)

-

Indium(III) chloride (InCl3) as a catalyst (optional)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with azelaic acid and acetonitrile. Acetonitrile serves as both the solvent and the nitrile source.

-

If using a catalyst, add a catalytic amount of InCl3 (e.g., 1-5 mol%).

-

Seal the reactor and heat to a temperature of around 200-350°C. The reaction is performed under the autogenous pressure of the solvent at this temperature.[6]

-

Maintain the reaction at temperature for a specified time (e.g., 2-10 hours) with stirring.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The reaction mixture will contain this compound, unreacted azelaic acid, and acetonitrile. The acetonitrile can be removed by distillation.

-

The this compound can be purified from the unreacted starting material by techniques such as vacuum distillation or recrystallization.

-

Characterization of the product can be performed using Fourier-Transform Infrared Spectroscopy (FTIR) to observe the appearance of the nitrile peak (~2245 cm⁻¹) and the disappearance of the carboxylic acid peaks, and by Nuclear Magnetic Resonance (NMR) spectroscopy.

From Monomer Precursor to Polymer: The Hydrogenation and Polymerization of this compound Derivatives

This compound is a stable intermediate that serves as a direct precursor to the C9 diamine monomer required for polyamide synthesis.

Step 3: Hydrogenation of this compound to 1,9-Nonanediamine

The catalytic hydrogenation of dinitriles to diamines is a widely used industrial process. Raney nickel is a common and effective catalyst for this transformation due to its high activity and relatively low cost.[8][9][10][11]

Causality of Experimental Choices:

-

Raney Nickel Catalyst: This catalyst is highly active for the hydrogenation of nitriles. Its porous structure provides a large surface area for the reaction.[10][11]

-

Hydrogen Pressure: The reaction is carried out under a high pressure of hydrogen gas to ensure a sufficient concentration of hydrogen for the reduction.

-

Solvent and Additives: The reaction is typically conducted in a solvent that can dissolve the dinitrile. The addition of a base, such as sodium hydroxide, can help to suppress the formation of secondary and tertiary amine byproducts.[8]

Experimental Protocol: Hydrogenation of this compound to 1,9-Nonanediamine

Objective: To synthesize 1,9-nonanediamine from this compound.

Materials:

-

This compound

-

Raney Nickel (activated slurry)[4]

-

Ethanol (or another suitable solvent)

-

Sodium hydroxide (or other base)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, prepare a solution of this compound in ethanol.

-

Carefully add the Raney nickel slurry to the reaction mixture under an inert atmosphere.[4]

-

Add a small amount of sodium hydroxide to the mixture to act as a promoter and selectivity enhancer.[8]

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen, to remove any air.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).

-

Heat the reaction mixture to the target temperature (e.g., 100-150°C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.[4]

-

The 1,9-nonanediamine can be isolated from the solvent by distillation.

-

The purity of the product can be verified by GC-MS and NMR spectroscopy.

Step 4: Synthesis of Polyamide 9,9

The final step is the polycondensation of the bio-derived 1,9-nonanediamine with a dicarboxylic acid, in this case, the bio-derived azelaic acid, to produce Polyamide 9,9. This reaction is typically carried out via melt polycondensation.

Causality of Experimental Choices:

-

Nylon Salt Formation: The first step is the formation of a nylon salt by reacting the diamine and the diacid in a 1:1 molar ratio. This ensures proper stoichiometry for the subsequent polymerization.

-

Melt Polycondensation: This method is widely used for polyamide synthesis as it avoids the need for solvents and allows for the production of high molecular weight polymers. The removal of water as a byproduct drives the reaction to completion.

Experimental Protocol: Synthesis of Polyamide 9,9

Objective: To synthesize Polyamide 9,9 from 1,9-nonanediamine and azelaic acid.

Materials:

-

1,9-Nonanediamine

-

Azelaic acid

-

Water

-

Polycondensation reactor equipped with a stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

-

Prepare an aqueous solution of the nylon salt by reacting equimolar amounts of 1,9-nonanediamine and azelaic acid in water.

-

Transfer the nylon salt solution to the polycondensation reactor.

-

Heat the solution under a nitrogen atmosphere to evaporate the water and form a prepolymer.

-

Gradually increase the temperature to above the melting point of the resulting polyamide (typically 250-280°C) to initiate melt polycondensation.

-